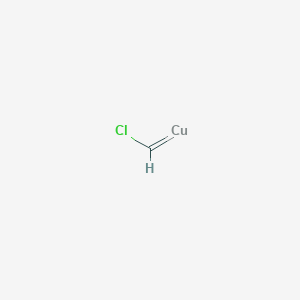

(Chloromethylidene)copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Clorometilideno)cobre es un compuesto organocobre que presenta un átomo de cobre unido a un grupo clorometilideno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (Clorometilideno)cobre típicamente involucra la reacción de cloruro de cobre(I) con precursores de clorometilideno bajo condiciones controladas. Un método común es la reacción de cloruro de cobre(I) con reactivos de clorometilideno de litio o Grignard. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y a bajas temperaturas para controlar la reactividad de los intermedios .

Métodos de Producción Industrial

Si bien la producción industrial de (Clorometilideno)cobre no está tan extendida como la de otros compuestos de cobre, se puede escalar utilizando métodos similares a los utilizados en la síntesis de laboratorio. La clave es mantener un control estricto sobre las condiciones de reacción para garantizar una alta pureza y rendimiento del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones

(Clorometilideno)cobre experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar especies de cobre(II).

Reducción: Puede reducirse a cobre(I) o incluso a cobre metálico bajo ciertas condiciones.

Sustitución: El grupo clorometilideno puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno, peróxido de hidrógeno y otros peróxidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como aminas, tioles y alcoholes pueden reaccionar con (Clorometilideno)cobre en condiciones suaves

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación típicamente produce compuestos de cobre(II), mientras que las reacciones de sustitución pueden producir una variedad de derivados organocobre .

Aplicaciones en Investigación Científica

(Clorometilideno)cobre tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica, particularmente en la formación de enlaces carbono-carbono.

Medicina: Se está investigando su posible uso en sistemas de administración de fármacos y como agente terapéutico.

Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores para diversos procesos industriales .

Aplicaciones Científicas De Investigación

(Chloromethylidene)copper has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of new materials and catalysts for various industrial processes .

Mecanismo De Acción

El mecanismo por el cual (Clorometilideno)cobre ejerce sus efectos involucra la interacción del centro de cobre con varios objetivos moleculares. El átomo de cobre puede participar en reacciones redox, facilitando los procesos de transferencia de electrones. Además, el grupo clorometilideno puede sufrir un ataque nucleofílico, lo que lleva a la formación de nuevos enlaces y la modificación de las estructuras moleculares .

Comparación Con Compuestos Similares

Compuestos Similares

Acetiluro de cobre(I): Otro compuesto organocobre con un enlace cobre-carbono.

Cianuro de cobre(I): Presenta un enlace cobre-nitrógeno y se utiliza en aplicaciones similares.

Fenilacetiluro de cobre(I): Contiene un enlace cobre-carbono y se utiliza en síntesis orgánica .

Singularidad

(Clorometilideno)cobre es único debido a la presencia del grupo clorometilideno, que imparte una reactividad distinta en comparación con otros compuestos organocobre.

Propiedades

Número CAS |

874769-97-8 |

|---|---|

Fórmula molecular |

CHClCu |

Peso molecular |

112.02 g/mol |

Nombre IUPAC |

chloromethylidenecopper |

InChI |

InChI=1S/CHCl.Cu/c1-2;/h1H; |

Clave InChI |

WSLIDOGGIUQOLY-UHFFFAOYSA-N |

SMILES canónico |

C(=[Cu])Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)

![Benzyl methyl[4-(3-oxobutyl)phenyl]carbamate](/img/structure/B12609509.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)

![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)

![1-[2-(4-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12609527.png)

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)

![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)